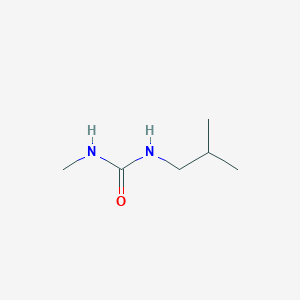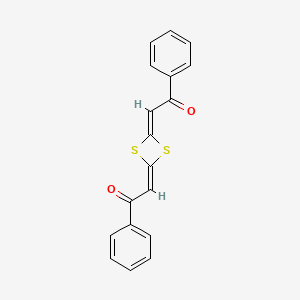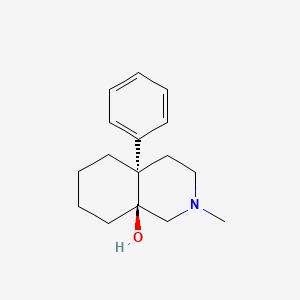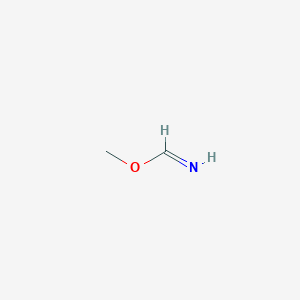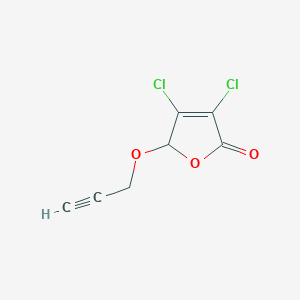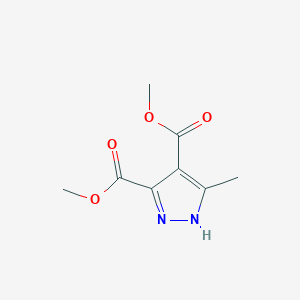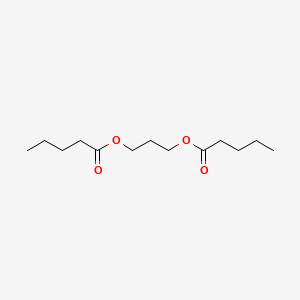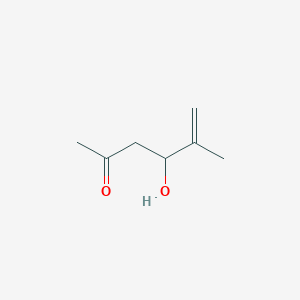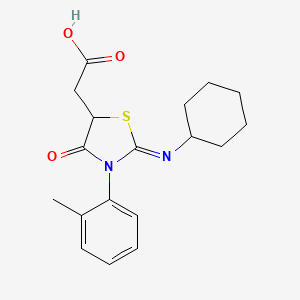
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, an imino group, a thiazolidine ring, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylamine with a thiazolidine derivative under controlled conditions to form the imino group. This is followed by the introduction of the o-tolyl group through a substitution reaction. The final step involves the formation of the acetic acid moiety through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the o-tolyl group or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, creating a variety of derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with proteins or enzymes, altering their activity. The thiazolidine ring can interact with metal ions or other cofactors, influencing biochemical pathways. The overall effect of the compound depends on its ability to modulate these interactions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(o-Tolyl)pyridine: Shares the o-tolyl group but has a different core structure.
Cyclohexylamine derivatives: Similar in having the cyclohexyl group but differ in other functional groups.
Thiazolidine derivatives: Share the thiazolidine ring but differ in other substituents.
Uniqueness
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
39964-54-0 |
|---|---|
Fórmula molecular |
C18H22N2O3S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-[2-cyclohexylimino-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O3S/c1-12-7-5-6-10-14(12)20-17(23)15(11-16(21)22)24-18(20)19-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3,(H,21,22) |
Clave InChI |
DFYMSSYLAPFLCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C(SC2=NC3CCCCC3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



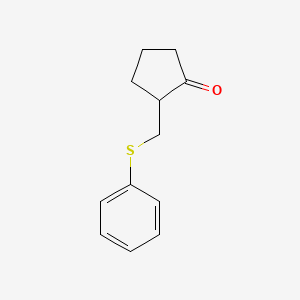

![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
